molecular formula C14H10F3NO B1422372 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine CAS No. 1187169-12-5

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine

Cat. No.: B1422372
CAS No.: 1187169-12-5
M. Wt: 265.23 g/mol
InChI Key: IMQDRWDWBXMFJF-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine is a chemical compound designed for research and development purposes, featuring a pyridine core substituted with a methyl group and a 4-(trifluoromethyl)benzoyl moiety. This structure combines two features of high interest in medicinal and agrochemical chemistry: the pyridine ring and the trifluoromethyl group . Trifluoromethylpyridine (TFMP) derivatives are recognized for their unique physicochemical properties, which can enhance the biological activity, metabolic stability, and cell-membrane permeability of bioactive molecules . A significant proportion of modern agrochemicals and pharmaceuticals incorporate fluorine, with the trifluoromethyl group being a particularly important subgroup due to its strong electron-withdrawing nature . The presence of the benzoyl group further makes this compound a potential intermediate for synthesizing more complex molecules, such as pyridine carboxamide derivatives, which have been investigated for various applications including anticancer agents . Researchers can utilize this chemical as a key building block in the discovery and development of new active ingredients. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-2-3-11(8-18-9)13(19)10-4-6-12(7-5-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQDRWDWBXMFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192351
Record name (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-12-5
Record name (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-methyl-5-pyridinecarboxylic acid with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The furyl-methylsulfonyl analog incorporates a sulfone group, significantly raising polarity and altering solubility compared to the benzoyl variant .
  • Ether-linked pyridines (e.g., 5-(pyridin-3-yloxy)) demonstrate improved aqueous solubility due to hydrogen-bonding capabilities .

Key Advantages and Limitations

  • Advantages :
    • The trifluoromethyl group enhances metabolic stability and binding affinity in hydrophobic pockets .
    • Benzoyl substituents improve planarity, facilitating π-π stacking in protein interactions .
  • Limitations: Limited aqueous solubility compared to sulfone or ether analogs . Synthetic complexity due to steric hindrance from the benzoyl group .

Biological Activity

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine (CAS No. 1187169-12-5) is a pyridine derivative notable for its unique trifluoromethyl group, which enhances its chemical and biological properties. This compound has garnered attention in various fields, particularly in agrochemistry and medicinal chemistry, due to its potential applications as an antimicrobial, antifungal, and therapeutic agent.

The molecular formula of this compound is C14H10F3NO, with a molecular weight of 265.23 g/mol. The structure features a pyridine ring substituted with a methyl group at the 2-position and a 4-trifluoromethylbenzoyl group at the 5-position. The trifluoromethyl moiety is known to influence the biological activity of compounds significantly, making them more effective in various applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity , particularly in the following areas:

Antimicrobial and Antifungal Activity

Pyridine derivatives are often explored for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens. The presence of the trifluoromethyl group may enhance these effects, making this compound a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Binding Affinities

Investigations into the interaction mechanisms of this compound have focused on its binding affinities with biological targets. Such interactions are crucial for understanding its potential therapeutic effects. Research has demonstrated that it can interact with specific enzymes and receptors, influencing biological pathways relevant to disease treatment.

Synthesis and Efficacy

The synthesis of this compound can be achieved through various methods, including acylation reactions involving pyridine derivatives. The efficacy of synthesized derivatives has been evaluated through bioassays to determine their antifungal and antibacterial activities.

In one study, similar pyridine derivatives exhibited significant activity against Puccinia polysora, a fungal pathogen, showing effective EC50 values comparable to established fungicides like tebuconazole . This suggests that this compound could be effective against similar pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the specific arrangement of functional groups in this compound contributes significantly to its biological activity. Compounds with different substitution patterns were tested for their cytotoxicity and antimicrobial efficacy, providing insights into how modifications affect performance .

Compound NameMolecular FormulaKey Features
2-Methyl-4-(3-Trifluoromethylbenzoyl)pyridineC14H10F3NODifferent substitution pattern; potential for varied biological activity
3-TrifluoromethylpyridineC7H6F3NLacks the benzoyl group; simpler structure but significant in agrochemical applications
2-Methyl-5-(trifluoromethyl) pyridineC8H8F3NA more basic structure; used mainly in organic synthesis

Q & A

Q. How can researchers optimize the synthesis yield of 2-methyl-5-(4-trifluoromethylbenzoyl)pyridine?

Methodological Answer: Key variables include reaction temperature, solvent choice, and catalyst loading. For example:

  • Chlorination and Trifluoromethylation: Start with pyridine derivatives and optimize chlorination conditions (e.g., POCl₃ at 80–100°C) to minimize side products. Introduce the trifluoromethyl group using CF₃Cu or CF₃I under inert atmospheres .
  • Coupling Reactions: Use Suzuki-Miyaura cross-coupling for attaching the benzoyl group, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 2:1 THF/H₂O solvent system. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .
  • Yield Improvement: Conduct fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with ≥90% purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the pyridine backbone and substituents. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): Verify molecular weight (C₁₄H₁₀F₃NO, exact mass 283.07) and fragmentation patterns to rule out impurities .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of the benzoyl group and assess intermolecular interactions (e.g., π-π stacking) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) and store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity: Conduct Karl Fischer titration to quantify hygroscopicity. Store under nitrogen or argon if water content exceeds 0.1% .
  • Long-Term Stability: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the trifluoromethylation step?

Methodological Answer:

  • Directing Groups: Introduce a temporary nitro group at the pyridine’s 3-position to steer trifluoromethylation to the 5-position. Remove the nitro group via catalytic hydrogenation (H₂/Pd-C in ethanol) .
  • Metal-Mediated Coupling: Use Cu(I)-catalyzed cross-coupling with (CF₃)₃B to achieve >90% regioselectivity at 60°C in DMF .
  • Computational Modeling: Apply DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and optimize transition states .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to targets like cytochrome P450 enzymes. Focus on the trifluoromethyl group’s hydrophobic interactions .
  • ADMET Prediction: Employ SwissADME to estimate pharmacokinetic properties (e.g., logP ≈ 3.2, CNS permeability) and prioritize derivatives with optimal bioavailability .
  • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER force field) to assess conformational stability in aqueous and lipid bilayer environments .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .
  • Structural-Activity Landscapes: Synthesize analogs with modified benzoyl groups (e.g., 4-cyano or 4-nitro substituents) to isolate electronic effects on potency .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

Methodological Answer:

  • Protic Solubilizing Groups: Introduce a morpholine or piperazine ring at the pyridine’s 2-position via nucleophilic aromatic substitution (K₂CO₃, DMF, 120°C) .
  • Salt Formation: React the free base with HCl or citric acid to improve aqueous solubility (>5 mg/mL in PBS) while retaining >80% activity in vitro .
  • Prodrug Strategy: Conjugate a PEGylated phosphate ester to the benzoyl group for pH-dependent release in target tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine
Reactant of Route 2
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2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine

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